molecular formula C17H14F2N2O4S B2443083 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 801263-71-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2443083
CAS RN: 801263-71-8
M. Wt: 380.37
InChI Key: HQCARICAKYCSHF-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a benzamide group, and three methoxy groups . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or acid chlorides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and three methoxy groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the benzamide group, and the methoxy groups. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the benzamide group, and the methoxy groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antidepressant Synthesis

This compound could be used in the synthesis of antidepressant molecules. The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Antibacterial Activity

The compound has shown emergent antibacterial activity when used in conjunction with cell-penetrating octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antifungal Activity

The compound has been used in the synthesis of antifungal agents . Some synthesized compounds have shown excellent inhibitory effects on tested fungi .

COX-1 Inhibitory Activity

The compound has shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce inflammation and pain in conditions such as arthritis .

Neuroprotective Effects

Thiazole derivatives, such as this compound, have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases .

Antitumor or Cytotoxic Drug Molecules

Thiazoles are found in many potent biologically active compounds, including antitumor or cytotoxic drug molecules . This compound could potentially be used in the development of new cancer treatments .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCARICAKYCSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

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